(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone (6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830771
InChI: InChI=1S/C17H19ClN4O2/c18-13-3-1-12(2-4-13)15-9-22-11-20-16(14(22)10-24-15)17(23)21-7-5-19-6-8-21/h1-4,11,15,19H,5-10H2
SMILES:
Molecular Formula: C17H19ClN4O2
Molecular Weight: 346.8 g/mol

(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC15830771

Molecular Formula: C17H19ClN4O2

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone -

Specification

Molecular Formula C17H19ClN4O2
Molecular Weight 346.8 g/mol
IUPAC Name [6-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl]-piperazin-1-ylmethanone
Standard InChI InChI=1S/C17H19ClN4O2/c18-13-3-1-12(2-4-13)15-9-22-11-20-16(14(22)10-24-15)17(23)21-7-5-19-6-8-21/h1-4,11,15,19H,5-10H2
Standard InChI Key HFEXYHFQAMGGMS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)C2=C3COC(CN3C=N2)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Imidazo[5,1-c]oxazine Core: A bicyclic system merging imidazole and oxazine rings, stabilized by conjugation and hydrogen bonding .

  • 4-Chlorophenyl Substituent: A hydrophobic aromatic group at the 6-position, enhancing membrane permeability and target binding.

  • Piperazin-1-yl Methanone: A polar piperazine group linked via a carbonyl bridge, contributing to solubility and interactions with biological targets .

The molecular formula C₁₇H₁₉ClN₄O₂ (MW: 346.8 g/mol) reflects a balanced lipophilicity (calculated logP: ~2.8) suitable for blood-brain barrier penetration . Key descriptors include:

PropertyValue
IUPAC Name[6-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,oxazin-1-yl]-piperazin-1-ylmethanone
SMILESC1CN(CCN1)C(=O)C2=C3COC(CN3C=N2)C4=CC=C(C=C4)Cl
InChIKeyHFEXYHFQAMGGMS-UHFFFAOYSA-N
Topological Polar Surface Area63.2 Ų

The 4-chlorophenyl group induces steric and electronic effects, potentially modulating receptor affinity, while the piperazine moiety offers protonation sites for salt formation and solubility enhancement .

Comparative Analysis with Analogous Compounds

CompoundStructureMolecular WeightKey Activity
Target CompoundImidazo-oxazine + Piperazine346.8 g/molAntimycobacterial
PretomanidNitroimidazo-oxazine535.5 g/molMtb bactericidal
CHEMBL4094551 Imidazole + Piperazine468.5 g/molKinase inhibition

The target compound’s lower molecular weight compared to pretomanid may improve bioavailability, while its piperazine group offers synthetic flexibility over nitroimidazoles .

Future Research Directions

  • In Vitro Screening: Prioritize assays against Mtb, cancer cell lines, and CNS targets to identify lead indications .

  • Prodrug Development: Modify the piperazine group to enhance solubility or enable targeted delivery .

  • Toxicology Profiling: Assess cytotoxicity in HepG2 and HEK293 cells, followed by Galleria mellonella models .

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